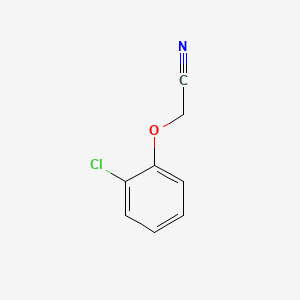
2-Methoxy-5-nitrobenzaldehyde
概要
説明
2-Methoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 . It is a very pale yellow to reddish-yellow crystal or powder .
Synthesis Analysis
The synthesis of 2-Methoxy-5-nitrobenzaldehyde involves the nitration of vanillin . The haloanilines used for the synthesis of Schiff bases are synthesized by known literature methods . The nitrovaniline is reactive towards amine, forming 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol .Molecular Structure Analysis
The InChI code for 2-Methoxy-5-nitrobenzaldehyde is 1S/C8H7NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-5H,1H3 . The InChI key is YWVSKFXYEWMHEO-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Methoxy-5-nitrobenzaldehyde can be used to synthesize a novel class of cis-locked combretastatins named combretabenzodiazepines which shows cytotoxic and antitubulin activity.Physical And Chemical Properties Analysis
2-Methoxy-5-nitrobenzaldehyde has a melting point of 89-92°C . Its boiling point is predicted to be 336.7±27.0°C . The density is predicted to be 1.322±0.06 g/cm3 . It is stored under inert gas at room temperature .科学的研究の応用
Organic Synthesis Building Blocks
2-Methoxy-5-nitrobenzaldehyde: serves as a versatile building block in organic synthesis. Its molecular structure, characterized by the presence of methoxy and nitro groups, makes it a valuable precursor for synthesizing various aromatic compounds. It’s particularly useful in the preparation of Schiff bases, which are essential intermediates in the synthesis of many organic compounds .
Pharmaceutical Research
In pharmaceutical research, 2-Methoxy-5-nitrobenzaldehyde is utilized to develop new drug candidates. Its nitro group can undergo reduction reactions to form corresponding amino derivatives, which are key functional groups in many pharmacologically active molecules. This compound can also be used to synthesize heterocyclic compounds that have potential therapeutic applications .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The nitro group of 2-Methoxy-5-nitrobenzaldehyde can participate in various chemical reactions that lead to the formation of pi-conjugated systems, which are crucial for electronic materials with high conductivity .
Analytical Chemistry
2-Methoxy-5-nitrobenzaldehyde: can be used as a reagent in analytical chemistry for the detection of certain metal ions. The compound can chelate with metals, forming colored complexes that can be quantified using spectrophotometric methods. This is particularly useful in environmental monitoring and quality control processes .
Agrochemical Research
In agrochemical research, derivatives of 2-Methoxy-5-nitrobenzaldehyde are explored for their potential use as novel pesticides or herbicides. The nitro group can be transformed into various functional groups that may exhibit bioactivity against a range of agricultural pests .
Dye and Pigment Industry
The compound is also used in the dye and pigment industry. It can undergo various reactions to produce colorants with specific properties. For instance, it can be used to synthesize azo dyes, which are characterized by their vivid colors and stability .
Flavor and Fragrance Industry
2-Methoxy-5-nitrobenzaldehyde: may be used in the synthesis of compounds for the flavor and fragrance industry. Its methoxy group can impart subtle changes to the olfactory properties of molecules, leading to the creation of new scents and flavors .
Photoreactive Materials
Lastly, this compound is used in the synthesis of photoreactive materials. The nitro group can act as a photoactive moiety, which upon exposure to light, undergoes chemical transformations. This property is harnessed in the development of photoresists and other light-sensitive materials .
Safety and Hazards
2-Methoxy-5-nitrobenzaldehyde is a hazardous substance. It has the signal word ‘Warning’ and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSKFXYEWMHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067041 | |
| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25016-02-8 | |
| Record name | 2-Methoxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-o-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Methoxy-5-nitrobenzaldehyde formed in the context of this research?
A1: The research paper describes the synthesis and photochemical study of various (E)-alkenyl derivatives. Specifically, it was observed that the photodegradation of 2-(E)-alkenyl-4-nitroanisole derivatives, particularly compound 3e, led to the formation of 2-Methoxy-5-nitrobenzaldehyde []. This suggests that the compound is generated via a photo-induced oxidative cleavage of the exocyclic double bond present in the parent compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


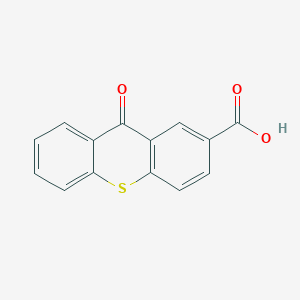

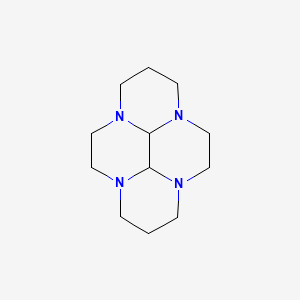
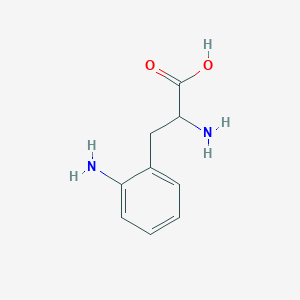

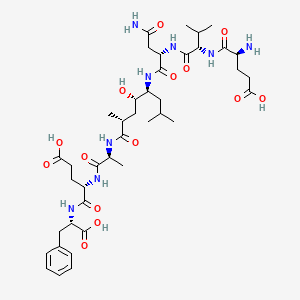

![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)




